2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide
CAS No.: 869079-50-5
Cat. No.: VC7467564
Molecular Formula: C21H15NO7
Molecular Weight: 393.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869079-50-5 |
|---|---|
| Molecular Formula | C21H15NO7 |
| Molecular Weight | 393.351 |
| IUPAC Name | 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide |
| Standard InChI | InChI=1S/C21H15NO7/c1-26-16-4-2-3-11-7-15(21(25)29-20(11)16)14-9-19(24)28-17-8-12(5-6-13(14)17)27-10-18(22)23/h2-9H,10H2,1H3,(H2,22,23) |
| Standard InChI Key | LWXTZUWQMPIWHJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)N |
Introduction
Synthetic Routes
The synthesis of 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide would likely involve several steps:
-
Formation of Chromene Units: This involves the cyclization of appropriate precursors under acidic or basic conditions.
-
Coupling of Chromene Units: The two chromene units are coupled using a suitable catalyst, such as palladium.
-
Amidation: The final step involves the amidation of the coupled bichromene with an appropriate amine in the presence of a coupling agent.
Potential Applications
-
Biological Activities: Chromene derivatives are known for their antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications.
-
Chemical Building Blocks: These compounds can serve as building blocks for synthesizing more complex molecules with unique properties.
Data Table: Comparison of Chromene Derivatives
| Compound | Molecular Formula | Potential Applications |
|---|---|---|
| Ethyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate | C18H14O7 | Chemistry, Biology, Medicine |
| 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide | Not specified | Potential therapeutic effects, chemical building blocks |
Future Directions
-
Synthetic Optimization: Developing efficient synthetic routes for this compound.
-
Biological Screening: Investigating its biological activities to identify potential therapeutic applications.
-
Material Science: Exploring its use in developing new materials with unique properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume